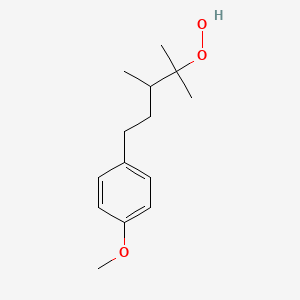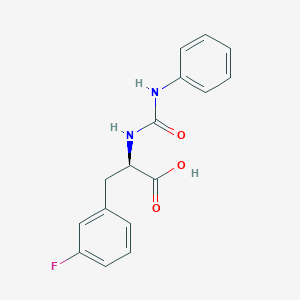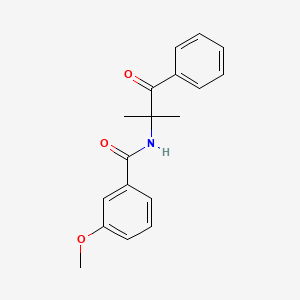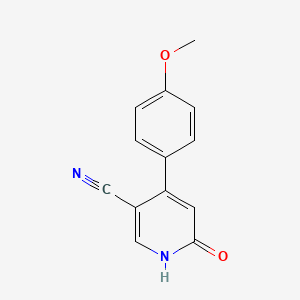
Hydroperoxide, 4-(4-methoxyphenyl)-1,1,2-trimethylbutyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroperoxide, 4-(4-methoxyphenyl)-1,1,2-trimethylbutyl is an organic compound characterized by the presence of a hydroperoxide group attached to a 4-methoxyphenyl ring and a 1,1,2-trimethylbutyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hydroperoxide, 4-(4-methoxyphenyl)-1,1,2-trimethylbutyl typically involves the oxidation of 4-(4-methoxyphenyl)-1,1,2-trimethylbutane. One common method is the use of hydrogen peroxide in the presence of a catalyst such as N-hydroxyphthalimide (NHPI). The reaction is carried out in an organic solvent like acetonitrile at a controlled temperature to achieve high yields of the hydroperoxide product .
Industrial Production Methods
Industrial production of this compound may involve similar oxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts and solvents are selected based on their availability, cost, and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Hydroperoxide, 4-(4-methoxyphenyl)-1,1,2-trimethylbutyl undergoes various chemical reactions, including:
Oxidation: The hydroperoxide group can be further oxidized to form corresponding ketones or alcohols.
Reduction: Reduction of the hydroperoxide group can yield alcohols.
Substitution: The methoxy group on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, and catalysts like NHPI.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like halides or amines under basic or acidic conditions.
Major Products Formed
Oxidation: 4-(4-methoxyphenyl)-1,1,2-trimethylbutanone.
Reduction: 4-(4-methoxyphenyl)-1,1,2-trimethylbutanol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Hydroperoxide, 4-(4-methoxyphenyl)-1,1,2-trimethylbutyl has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential antioxidant properties and effects on biological systems.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Hydroperoxide, 4-(4-methoxyphenyl)-1,1,2-trimethylbutyl involves the generation of reactive oxygen species (ROS) through the decomposition of the hydroperoxide group. These ROS can interact with various molecular targets, including proteins, lipids, and nucleic acids, leading to oxidative stress and potential therapeutic effects. The compound may also interact with specific enzymes and receptors, modulating their activity and influencing cellular pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxyphenylacetic acid: Similar structure with a methoxyphenyl group but different functional groups.
4-Methoxyphenylacetone: Contains a methoxyphenyl group and a ketone functional group.
4-Methoxyphenylhydrazine: Features a methoxyphenyl group and a hydrazine functional group.
Uniqueness
Hydroperoxide, 4-(4-methoxyphenyl)-1,1,2-trimethylbutyl is unique due to its hydroperoxide functional group, which imparts distinct chemical reactivity and potential biological activities. Its ability to generate ROS and interact with various molecular targets sets it apart from other similar compounds .
Propriétés
Numéro CAS |
830345-73-8 |
|---|---|
Formule moléculaire |
C14H22O3 |
Poids moléculaire |
238.32 g/mol |
Nom IUPAC |
1-(4-hydroperoxy-3,4-dimethylpentyl)-4-methoxybenzene |
InChI |
InChI=1S/C14H22O3/c1-11(14(2,3)17-15)5-6-12-7-9-13(16-4)10-8-12/h7-11,15H,5-6H2,1-4H3 |
Clé InChI |
HIPLOGXOILCLMA-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC1=CC=C(C=C1)OC)C(C)(C)OO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(Trimethoxysilyl)propyl]propan-2-imine](/img/structure/B14227292.png)
![Butyl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanoate](/img/structure/B14227304.png)

![Benzoic acid, 2-[[3-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]thio]-](/img/structure/B14227320.png)
![Methyl 2-[2-(2-methoxy-4-nitrophenyl)hydrazinylidene]propanoate](/img/structure/B14227321.png)

![4-Ethenyl-6-[4-(4-fluorophenyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B14227340.png)
![(Z)-[(1S)-1-carboxy-2-methylpropyl]-hydroxyimino-oxidoazanium](/img/structure/B14227341.png)
![1-[4-(5-Acetyl-6-methylpyridin-2-yl)phenyl]ethan-1-one](/img/structure/B14227349.png)



![(2R)-3-[(1,3-Thiazol-4-yl)oxy]propane-1,2-diol](/img/structure/B14227382.png)
![[(1,2-Dihydrophenanthren-4-yl)oxy]tri(propan-2-yl)silane](/img/structure/B14227387.png)
